

in vitro synthesis of Cinnamycin derivatives

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Compound of Interest

Compound Name: Cinnamycin

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An In-Depth Technical Guide to the In Vitro Synthesis of **Cinnamycin** Derivatives

Introduction

Cinnamycin is a member of the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-linked amino acids such as lanthionine (Lan) and methyllanthionine (MeLan).[1][2] These peptides are produced by a variety of Gram-positive bacteria.[3] **Cinnamycin** itself is a 19-amino acid lantibiotic with a compact globular structure.[1][4] Its structure is notable for one Lan and two MeLan residues, an unusual lysinoalanine (Lal) bridge formed between lysine 19 and serine 6, and a hydroxylated aspartic acid at position 15.[1][2][5]

The mechanism of action for **Cinnamycin** and related type B lantibiotics involves binding to phosphatidylethanolamine (PE), a key phospholipid component of bacterial cell membranes.[6][7][8] This interaction disrupts membrane integrity and inhibits cell wall biosynthesis, leading to potent antimicrobial activity against a range of Gram-positive bacteria.[6][9] The unique structure and mode of action have made **Cinnamycin** and its derivatives attractive candidates for novel therapeutic agents.

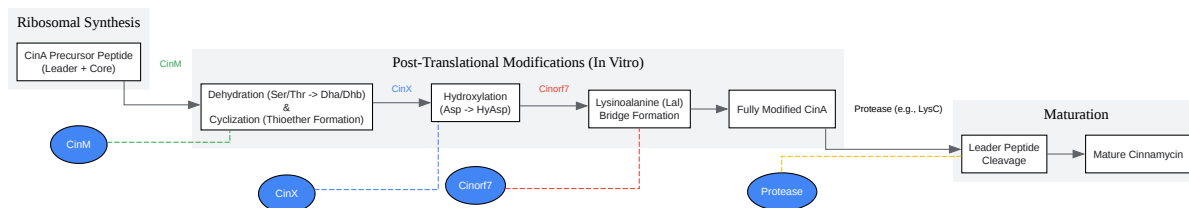
The in vitro reconstitution of the **Cinnamycin** biosynthetic pathway provides a powerful platform for generating novel derivatives with potentially enhanced properties, such as improved stability, solubility, or target specificity.[1][10] This guide offers a comprehensive overview of the core methodologies, experimental protocols, and data associated with the in vitro synthesis of **Cinnamycin** and its engineered variants.

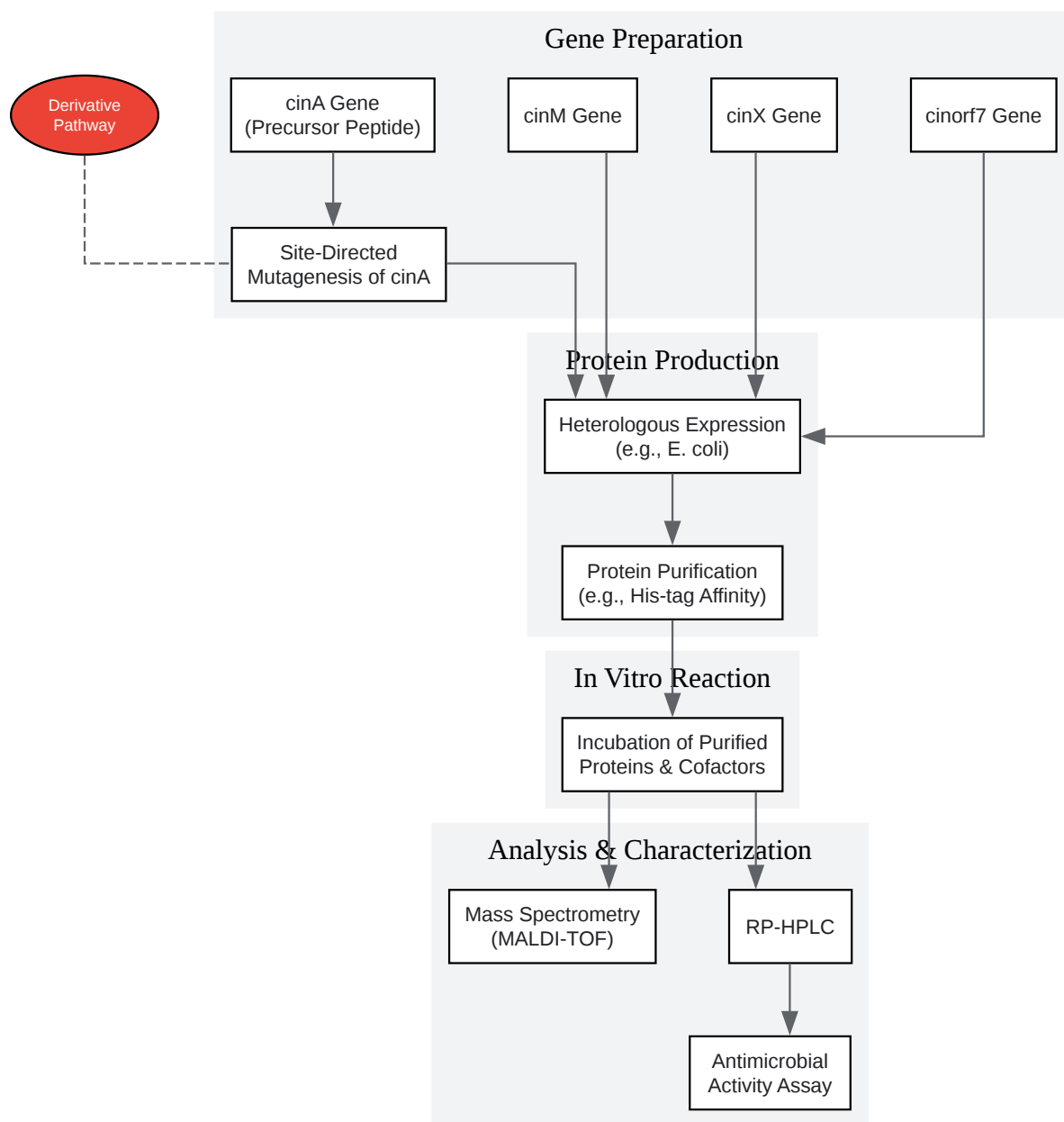
Cinnamycin Biosynthetic Pathway

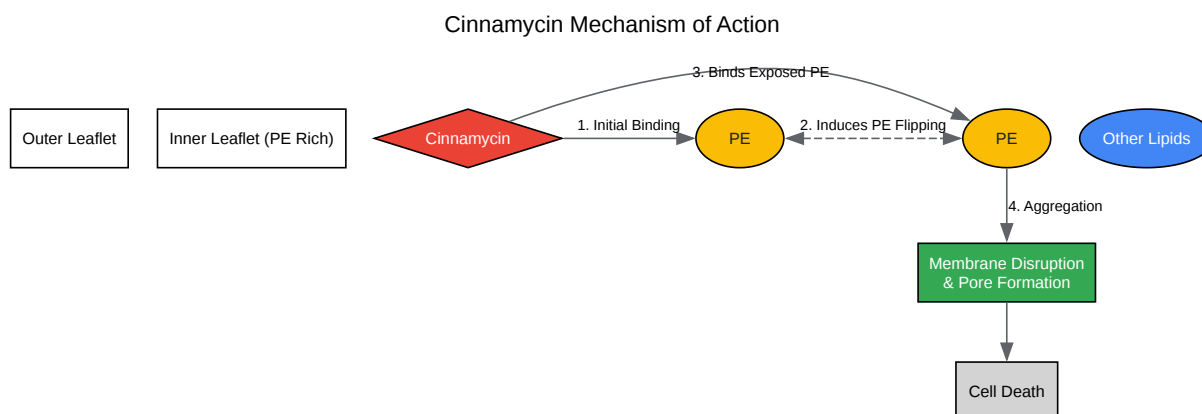
The biosynthesis of **Cinnamycin** is a multi-step process involving a precursor peptide and a suite of modifying enzymes encoded by the cin gene cluster.^{[5][11]} The key components are:

- CinA: The precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide that undergoes modification.^{[4][5]}
- CinM: A bifunctional lanthionine synthetase (LanM) that catalyzes both the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent intramolecular Michael-type addition of cysteine thiols to form the characteristic (Me)Lan thioether bridges.^{[1][2]}
- CinX: An α -ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of the aspartate residue at position 15.^{[1][5]}
- Cinorf7: A protein that is essential for the formation of the lysinoalanine (Lal) bridge between Lys19 and the dehydroalanine at position 6.^{[1][2][12]}

The biosynthetic process can be reconstituted in vitro, allowing for a controlled, step-wise synthesis of **Cinnamycin** and its derivatives. The order of modifications catalyzed by CinM and CinX can be interchangeable in an in vitro setting.^[1]







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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Nine Post-translational Modifications during the Biosynthesis of Cinnamycin - PMC [pubmed.ncbi.nlm.nih.gov]
- 3. Lantibiotics - Wikipedia [en.wikipedia.org]
- 4. Insights into the Biosynthesis of Duramycin - PMC [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamycin - Wikipedia [en.wikipedia.org]
- 6. Cinnamycin (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]

- 8. A novel mechanism of immunity controls the onset of cinnamycin biosynthesis in *Streptomyces cinnamoneus* DSM 40646 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Biosynthesis of Lantibiotics: In vitro semi-synthe...(TF03128) | UIUC Office of Technology Management [otm.illinois.edu]
- 11. Cloning and engineering of the cinnamycin biosynthetic gene cluster from *Streptomyces cinnamoneus* DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel mechanism of immunity controls the onset of cinnamycin biosynthesis in *Streptomyces cinnamoneus* DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
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